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Compound of Interest

Compound Name: CEP-9722

Cat. No.: B1684203 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the PARP inhibitor CEP-9722 in

combination with various chemotherapeutic agents. The data presented is compiled from

preclinical and clinical studies to support the validation of its synergistic potential.

CEP-9722 is the orally available prodrug of CEP-8983, a potent inhibitor of poly(ADP-ribose)

polymerase (PARP) 1 and 2.[1] PARP enzymes are critical components of the base excision

repair (BER) pathway, which repairs DNA single-strand breaks (SSBs). By inhibiting PARP,

CEP-9722 prevents the repair of SSBs, leading to the accumulation of DNA damage and

ultimately cell death, particularly in cancer cells with deficiencies in other DNA repair pathways

like homologous recombination. This mechanism of action forms the basis for its synergistic

effect with DNA-damaging chemotherapeutic agents.

Performance Comparison with Chemotherapeutic
Agents
The synergistic potential of CEP-9722 has been evaluated in combination with several

chemotherapeutic agents. The following tables summarize the key quantitative data from these

studies.

Clinical Study: CEP-9722 with Temozolomide in Solid
Tumors
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A Phase 1 clinical trial (NCT00920595) evaluated the safety and efficacy of CEP-9722 in

combination with the alkylating agent temozolomide in patients with advanced solid tumors.[1]

[2][3]

Table 1: Efficacy of CEP-9722 in Combination with Temozolomide (NCT00920595)[1][2]

Dosage of CEP-9722
(daily)

Number of Patients Best Overall Response

150 mg 3 Progressive Disease

300 mg 6
Stable Disease (1),

Progressive Disease (5)

500 mg 4
Stable Disease (1),

Progressive Disease (3)

750 mg 9
Stable Disease (2),

Progressive Disease (7)

1000 mg 4
Partial Response (1),

Progressive Disease (3)

Note: All patients received temozolomide at a dose of 150 mg/m²/day.

Table 2: Treatment-Related Adverse Events (TRAEs) in ≥10% of Patients (NCT00920595)[1][4]
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Adverse Event All Grades (%) Grade 3-4 (%)

Nausea 58 4

Fatigue 54 8

Vomiting 46 0

Diarrhea 38 4

Anorexia 35 0

Constipation 27 0

Headache 19 0

Abdominal Pain 15 0

Dyspepsia 12 0

The maximum tolerated dose (MTD) of CEP-9722 in combination with temozolomide was

determined to be 750 mg once daily.[1][2]

Preclinical Studies: Synergy with Temozolomide,
Irinotecan, and Cisplatin
Preclinical investigations have demonstrated the potential of CEP-9722 and its active

metabolite, CEP-8983, to enhance the efficacy of other DNA-damaging agents.

Table 3: In Vivo Efficacy of CEP-9722 and its Active Metabolite (CEP-8983) in Combination

Therapy
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Cancer Type
Xenograft
Model

Treatment
Tumor Growth
Inhibition (%)

Reference

Glioblastoma U251MG
CEP-8983 +

Temozolomide

>50%

(synergistic)

Miknyoczki et al.,

2007

Colon Cancer HT-29
CEP-8983 +

Irinotecan

>60%

(synergistic)

Miknyoczki et al.,

2007

Urothelial

Carcinoma
RT4

CEP-9722 +

Cisplatin

Increased DNA

damage vs

monotherapy

Jian et al.,

2014[5]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Phase 1 Clinical Trial of CEP-9722 with Temozolomide
(NCT00920595)[1][3]

Study Design: An open-label, dose-escalation Phase 1 study.

Patient Population: Adults with advanced solid tumors for whom temozolomide was

considered an appropriate treatment.

Treatment Regimen:

Cycle 1 (Monotherapy): CEP-9722 administered orally once daily for 5 days of a 14-day

cycle.

Subsequent Cycles (Combination Therapy): CEP-9722 administered orally once daily for 5

days in combination with temozolomide (150 mg/m²/day) for 5 days of a 28-day cycle.

Dose Escalation: A standard 3+3 dose-escalation design was used, with CEP-9722 doses

starting at 150 mg/day and escalating to 300, 500, 750, and 1000 mg/day.

Endpoints:
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Primary: To determine the MTD and dose-limiting toxicities (DLTs) of CEP-9722 in

combination with temozolomide.

Secondary: To assess the safety and tolerability, pharmacokinetics, and preliminary anti-

tumor activity of the combination.

Preclinical In Vivo Xenograft Studies
Animal Models: Athymic nude mice were used for tumor xenograft implantation.

Cell Lines:

Glioblastoma: U251MG

Colon Carcinoma: HT-29

Urothelial Carcinoma: RT4

Treatment Administration:

CEP-8983/CEP-9722: Administered orally or via subcutaneous injection.

Temozolomide, Irinotecan, Cisplatin: Administered via standard routes (e.g., oral,

intraperitoneal).

Efficacy Assessment: Tumor volumes were measured regularly, and tumor growth inhibition

was calculated by comparing the mean tumor volume of treated groups to the vehicle control

group.

Pharmacodynamic Assessments: PARP inhibition in tumor tissues or peripheral blood

mononuclear cells was assessed by measuring poly(ADP-ribose) (PAR) levels.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows

involved in the evaluation of CEP-9722's synergistic activity.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1684203?utm_src=pdf-body
https://www.benchchem.com/product/b1684203?utm_src=pdf-body
https://www.benchchem.com/product/b1684203?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action of PARP Inhibitors
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Caption: PARP Inhibition Signaling Pathway.
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Phase 1 Clinical Trial Workflow (NCT00920595)

Patient Screening
(Advanced Solid Tumors)

Cycle 1 (14 days)
CEP-9722 Monotherapy

3+3 Dose Escalation
(150mg to 1000mg)

Subsequent Cycles (28 days)
CEP-9722 + Temozolomide

Determine MTD & DLTs Safety & Tolerability
(Adverse Events)

Preliminary Efficacy
(Tumor Response)

Pharmacokinetics &
Pharmacodynamics

Final Analysis & Reporting

Click to download full resolution via product page

Caption: Clinical Trial Experimental Workflow.
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Preclinical Xenograft Study Workflow
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Caption: Preclinical Study Experimental Workflow.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4112042/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4112042/
https://pubmed.ncbi.nlm.nih.gov/24880570/
https://pubmed.ncbi.nlm.nih.gov/24880570/
https://pubmed.ncbi.nlm.nih.gov/24880570/
https://www.clinicaltrials.gov/study/NCT00920595
https://www.researchgate.net/publication/262784686_Phase_1_dose-escalation_study_of_the_PARP_inhibitor_CEP-9722_as_monotherapy_or_in_combination_with_temozolomide_in_patients_with_solid_tumors
https://pubmed.ncbi.nlm.nih.gov/24714082/
https://pubmed.ncbi.nlm.nih.gov/24714082/
https://pubmed.ncbi.nlm.nih.gov/24714082/
https://www.benchchem.com/product/b1684203#validating-cep-9722-s-synergy-with-novel-chemotherapeutic-agents
https://www.benchchem.com/product/b1684203#validating-cep-9722-s-synergy-with-novel-chemotherapeutic-agents
https://www.benchchem.com/product/b1684203#validating-cep-9722-s-synergy-with-novel-chemotherapeutic-agents
https://www.benchchem.com/product/b1684203#validating-cep-9722-s-synergy-with-novel-chemotherapeutic-agents
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1684203?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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